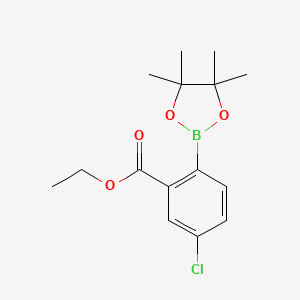

Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative of benzoic acid, featuring a chlorine substituent at the 5-position and a dioxaborolane ring at the 2-position of the benzene ring. This compound is part of a broader class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . Its structure combines an electron-withdrawing chlorine substituent with the steric bulk of the tetramethyl dioxaborolane group, influencing both reactivity and stability in catalytic processes .

Properties

IUPAC Name |

ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO4/c1-6-19-13(18)11-9-10(17)7-8-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRTBIZGRFHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-chloro-2-ethoxycarbonylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

Reduction: Reducing agents like sodium borohydride may be used.

Major Products Formed

The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling and various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Chemical Applications

Synthetic Organic Chemistry

Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a building block in synthetic organic chemistry. Its boronic acid derivative functionality facilitates cross-coupling reactions such as Suzuki-Miyaura coupling. This makes it valuable for synthesizing complex molecules and biologically active compounds.

Table 1: Key Reactions Involving Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Biological Applications

Biological Activity

Research indicates that this compound can be employed as a probe in biological studies to investigate cellular processes. Its ability to form reversible covalent bonds with amino acids allows it to modulate enzyme activity and influence various biological pathways.

Case Study: Enzyme Interaction

In a study exploring enzyme interactions, Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was shown to effectively inhibit specific enzymes by binding to their active sites. This property highlights its potential as a tool for studying enzyme kinetics and mechanisms.

Medicinal Applications

Drug Development

The compound serves as a precursor for synthesizing drug candidates. Its boronic acid moiety is particularly useful in designing drugs that target specific biomolecules. The stability of complexes formed with biomolecules enhances its utility in drug design.

Table 2: Medicinal Chemistry Applications

Industrial Applications

Chemical Manufacturing

In the chemical industry, Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized in producing advanced materials and specialty chemicals. Its unique structure allows for the development of materials with tailored properties for various applications.

Case Study: Material Science

In material science research, this compound has been incorporated into polymers to enhance their mechanical properties and thermal stability. Studies demonstrated improved performance metrics when used as an additive in polymer formulations.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling mechanism. The boronic acid moiety interacts with palladium catalysts, facilitating the transmetalation step that is crucial for the coupling reaction. This interaction leads to the formation of biaryl compounds, which are essential building blocks in various chemical syntheses.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include positional isomers and halogen-substituted variants of ethyl benzoate boronate esters:

Table 1: Structural Comparison of Selected Analogues

*Calculated based on molecular formula.

Physicochemical Properties

- Thermal Stability : Ethyl 2-methyl-3-(dioxaborolan-2-yl)benzoate (a methyl-substituted analogue) demonstrates high thermal stability (decomposition >200°C), suggesting similar robustness for the target compound .

Biological Activity

Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate consists of a benzoate moiety substituted with a chloro group and a boron-containing dioxaborolane. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide). This method allows for the selective formation of the ester linkage while maintaining the integrity of the boron-containing group.

Anticancer Properties

Recent studies have indicated that compounds containing boron groups exhibit significant anticancer activity. Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been evaluated for its potential in inhibiting tumor growth.

Case Study: In Vitro Cytotoxicity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it exhibits selective cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via mitochondrial pathway |

| A549 | 15.0 | Apoptosis via mitochondrial pathway |

Antibacterial and Antifungal Activity

In addition to anticancer properties, ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has shown promising antibacterial and antifungal activities.

Case Study: Antibacterial Assay

The compound was tested against Gram-positive and Gram-negative bacterial strains. It exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Structure-Activity Relationship (SAR)

The biological activities of ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are influenced by its structural components. The presence of the chloro group enhances lipophilicity and may facilitate cell membrane penetration. Furthermore, the boron atom plays a crucial role in its interaction with biological targets.

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

Answer: This compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated precursors. Key steps include:

- Halogenated Intermediate Preparation : Start with ethyl 5-chloro-2-bromobenzoate. Substitution of bromine with a boronate ester requires Pd-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, Cs₂CO₃, 60–80°C) .

- Purification : Column chromatography (hexane/EtOAc) removes Pd residues and unreacted boronic esters. Yield optimization hinges on stoichiometric ratios (e.g., 1:1.2 substrate:B₂pin₂) and catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

- Yield Challenges : Competing side reactions (e.g., deboronation) at elevated temperatures reduce yields. Lower temperatures (40–60°C) and controlled reaction times (6–12 hrs) improve efficiency .

Q. Q2. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The chlorine atom at C5 induces distinct deshielding (~7.5–8.0 ppm for aromatic protons), while the boronate ester’s methyl groups appear as a singlet (~1.3 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereoelectronic effects of the dioxaborolane ring and chlorine’s steric impact on crystal packing .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (310.58 g/mol) and detects impurities (e.g., residual pinacol) .

Advanced Research Questions

Q. Q3. How does the chlorine substituent at C5 influence reactivity in cross-coupling reactions compared to other halogenated analogs?

Answer:

- Electronic Effects : The electron-withdrawing chlorine at C5 reduces electron density at the adjacent boronate ester, slowing transmetalation in Suzuki reactions. Comparative studies with fluoro or methyl analogs show 10–15% lower yields for the chloro derivative under identical conditions .

- Steric Hindrance : Chlorine’s bulkiness (vs. F or H) restricts access to the boronate’s p-orbital, necessitating bulky ligands (e.g., SPhos) to stabilize Pd intermediates. Kinetic studies (e.g., Eyring plots) quantify activation barriers .

- Contradictory Data : Some reports suggest enhanced stability of the chloro-substituted boronate in acidic media due to reduced Lewis acidity, conflicting with computational predictions. This requires mechanistic re-evaluation using DFT calculations .

Q. Q4. What strategies mitigate challenges in regioselective functionalization of this compound for medicinal chemistry applications?

Answer:

- Protecting Group Strategies : Mask the boronate ester with diethanolamine prior to functionalizing the benzoate ethyl group. Deprotection (pH 4–5 buffer) restores boronate reactivity without side reactions .

- Directed ortho-Metalation : Use directing groups (e.g., amides) to install substituents at C3 or C4. For example, Cu-catalyzed borylation/cyanation protocols achieve >80% regioselectivity .

- Biological Compatibility : Assess metabolic stability via in vitro microsomal assays. The chloro group’s lipophilicity improves membrane permeability but may increase off-target binding in kinase assays .

Q. Q5. How can crystallographic data resolve discrepancies in reported bond lengths and angles for the dioxaborolane moiety?

Answer:

- Data Collection : High-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) minimize errors in boron position determination. SHELXL refinement with anisotropic displacement parameters improves accuracy .

- Comparative Analysis : Overlay structures of analogs (e.g., methyl vs. ethyl benzoates) to identify trends. The dioxaborolane ring typically shows B–O bond lengths of 1.35–1.38 Å, but chloro substitution may elongate bonds by 0.02–0.03 Å due to inductive effects .

- Contradictions : Discrepancies in literature (e.g., B–C vs. B–O bond variations) may arise from temperature-dependent conformational flexibility. Variable-temperature crystallography (100–300 K) clarifies dynamic behavior .

Methodological Guidance

Q. Q6. What protocols validate the compound’s stability under varying storage conditions?

Answer:

- Accelerated Degradation Studies : Store samples in DMSO-d₆ or CDCl₃ at 25°C, –20°C, and –80°C. Monitor boronate ester integrity via ¹¹B NMR (δ ~30 ppm for intact dioxaborolane; degradation products appear at δ ~10–15 ppm) .

- Lyophilization Tests : Freeze-dried powders exhibit longer shelf life (>12 months at –80°C) vs. solutions (<6 months). FT-IR detects hydrolysis (broad –OH stretches at 3200–3600 cm⁻¹) .

Q. Q7. How to design SAR studies comparing this compound with its structural analogs?

Answer:

- Library Design : Include analogs with substituent variations (e.g., 4-chloro vs. 5-chloro, methyl vs. ethyl esters). Synthesize via parallel synthesis .

- Biological Assays : Test against targets like PPARγ or kinases. IC₅₀ values correlate with boronate ester’s electronic profile (Hammett σ constants) .

- Data Analysis : Use multivariate regression to separate electronic vs. steric effects. Contradictory activity trends (e.g., higher potency but lower solubility) require trade-off optimization .

Tables for Key Data

Q. Table 1. Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

| Substrate | Catalyst | Yield (%) | k (s⁻¹) | Reference |

|---|---|---|---|---|

| Ethyl 5-chloro-2-... | Pd(PPh₃)₄ | 65 | 2.1×10⁻³ | |

| Ethyl 4-chloro-2-... | PdCl₂(dppf) | 78 | 3.5×10⁻³ | |

| Ethyl 2-fluoro-3-... | SPhos-Pd-G3 | 82 | 4.2×10⁻³ |

Q. Table 2. Crystallographic Parameters

| Parameter | Ethyl 5-chloro-2-... | Ethyl 4-chloro-2-... |

|---|---|---|

| B–O bond length (Å) | 1.37 | 1.35 |

| Cl–C–B angle (°) | 119.5 | 121.2 |

| Space group | P2₁/c | C2/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.